molecular formula C11H10FN3O3 B15227598 Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B15227598
M. Wt: 251.21 g/mol
InChI Key: FBOLUZIMWXXLIM-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-fluorophenyl)hydrazinecarboxylate with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

  • Ethyl 1-(2-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 1-(2-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical properties and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity.

Biological Activity

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a member of the triazole derivative family, characterized by a unique structure that includes an ethyl ester group and a fluorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC11H10FN3O3
Molecular Weight251.21 g/mol
IUPAC NameEthyl 1-(2-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate
InChIInChI=1S/C11H10FN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,13,14,17)
InChI KeyFBOLUZIMWXXLIM-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2F

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives demonstrated that compounds similar to Ethyl 1-(2-fluorophenyl)-5-oxo showed moderate activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at certain concentrations .

Anticancer Potential

The anticancer activity of Ethyl 1-(2-fluorophenyl)-5-oxo has been highlighted in several studies. For instance, a compound structurally related to this triazole was found to exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Case Study: Cytotoxicity Assessment

In a recent investigation involving new triazole derivatives:

  • Cell Lines Tested : MCF7, NCI-H460, SF-268
  • IC50 Values :
    • MCF7: 10.9 µM
    • NCI-H460: 11.8 µM
    • SF-268: 9.89 µM
      These results indicate a promising potential for these compounds in cancer therapy .

Anti-inflammatory Effects

Ethyl 1-(2-fluorophenyl)-5-oxo has also been assessed for its anti-inflammatory properties. In vitro studies showed that certain derivatives significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests that these compounds may modulate immune responses effectively .

The biological activity of Ethyl 1-(2-fluorophenyl)-5-oxo is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes involved in metabolic processes.
  • Membrane Penetration : The presence of the fluorophenyl group enhances the compound's ability to penetrate biological membranes, improving bioavailability.

Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

ethyl 1-(2-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H10FN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,13,14,17)

InChI Key

FBOLUZIMWXXLIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2F

Origin of Product

United States

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